5-Deoxy-D-ribitol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

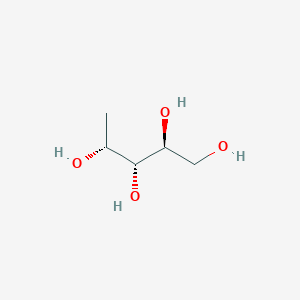

5-Deoxy-D-ribitol, also known as this compound, is a useful research compound. Its molecular formula is C5H12O4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Applications

Glycan Synthesis and Modification

5-Deoxy-D-ribitol plays a crucial role in the synthesis of specific glycans, particularly those involved in cell signaling and structural integrity. Research has shown that ribitol-5-phosphate, derived from this compound, is essential for the glycosylation of α-dystroglycan, a protein critical for muscle integrity. The synthesis of azido-analogues of D-ribitol-5-phosphate has been developed as metabolic labeling probes to study glycan incorporation in mammalian cells, which could enhance our understanding of muscular dystrophies and related conditions .

Metabolic Pathways

Recent studies indicate that this compound can enhance metabolic pathways associated with cancer treatment. For instance, it has been shown to synergize with other compounds to inhibit cell growth and promote apoptosis in cancer cells by modulating the expression of genes involved in cell survival and death . This suggests a potential therapeutic application in cancer therapies where metabolic reprogramming is beneficial.

Therapeutic Applications

Cancer Treatment

The ability of this compound to enhance the production of CDP-ribitol has been explored in the context of treating muscular dystrophies and certain cancers. In a dystroglycanopathy mouse model, ribitol supplementation improved muscle pathology and function by restoring matriglycan expression. Additionally, ribitol's role in enhancing matriglycan levels in breast cancer cells presents a novel approach for targeting cancer growth without inhibiting cell proliferation .

Combination Therapies

The compound has shown promise when used in combination with other therapeutic agents. For instance, studies have demonstrated that combining ribitol with JQ1, a known inhibitor of c-Myc, can lead to significant reductions in tumor growth through enhanced apoptosis . This indicates that ribitol may serve as an adjunct therapy in clinical settings for specific cancer populations.

Biotechnological Applications

Microbial Metabolism

this compound is utilized by certain bacterial strains as a carbon source, facilitating growth under specific conditions. Research indicates that E. coli can metabolize 5-deoxy-nucleosides through pathways that allow for carbon assimilation from these compounds . Understanding these metabolic pathways can lead to advancements in microbial biotechnology and synthetic biology.

Bioactive Compound Production

The compound's role as a precursor in the biosynthesis of bioactive compounds highlights its significance in natural product chemistry. Its derivatives are being explored for their potential health benefits, including antioxidant properties and effects on chronic diseases .

Case Studies

属性

分子式 |

C5H12O4 |

|---|---|

分子量 |

136.15 g/mol |

IUPAC 名称 |

(2S,3R,4R)-pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4+,5-/m1/s1 |

InChI 键 |

FJGNTEKSQVNVTJ-MROZADKFSA-N |

手性 SMILES |

C[C@H]([C@H]([C@H](CO)O)O)O |

规范 SMILES |

CC(C(C(CO)O)O)O |

同义词 |

5-deoxy-D-ribitol 5-deoxyribitol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。